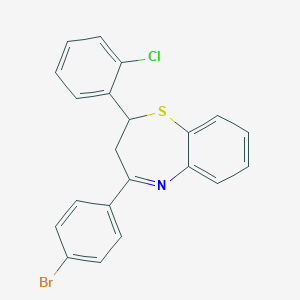
3-(4-bromophenyl)-2H-1,4-benzothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-2H-1,4-benzothiazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzothiazine derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(4-bromophenyl)-2H-1,4-benzothiazine is not fully understood, but it is believed to involve interactions with various molecular targets in the body. Benzothiazine derivatives have been reported to interact with receptors such as dopamine, serotonin, and adenosine receptors, as well as enzymes such as monoamine oxidase and phosphodiesterase. These interactions could lead to changes in neurotransmitter levels, signal transduction pathways, and gene expression, which could ultimately affect various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-bromophenyl)-2H-1,4-benzothiazine have not been extensively studied. However, benzothiazine derivatives have been reported to exhibit various biological activities such as antimicrobial, antitumor, anti-inflammatory, and analgesic effects. These effects could be attributed to the interactions with molecular targets such as receptors and enzymes, which could lead to changes in neurotransmitter levels, signal transduction pathways, and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-bromophenyl)-2H-1,4-benzothiazine in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its diverse biological activities. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and its lack of specificity towards molecular targets.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-bromophenyl)-2H-1,4-benzothiazine. Firstly, more studies are needed to elucidate the mechanism of action of this compound and its interactions with molecular targets. Secondly, the potential applications of this compound in medicinal chemistry, pharmacology, and materials science should be further explored. Thirdly, the synthesis of novel benzothiazine derivatives with improved properties should be investigated. Lastly, the toxicity and safety of this compound should be thoroughly evaluated to determine its potential for clinical use.
Synthesemethoden
The synthesis of 3-(4-bromophenyl)-2H-1,4-benzothiazine involves the condensation of 4-bromoaniline and 2-cyanobenzenethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through nucleophilic substitution of the bromine atom in 4-bromoaniline with the thiol group in 2-cyanobenzenethiol, followed by cyclization to form the benzothiazine ring. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)-2H-1,4-benzothiazine has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, benzothiazine derivatives have been reported to exhibit a wide range of biological activities such as antimicrobial, antitumor, anti-inflammatory, and analgesic effects. In pharmacology, benzothiazine derivatives have been studied for their interactions with various receptors and enzymes, which could lead to the development of novel drugs. In materials science, benzothiazine derivatives have been investigated for their optical and electronic properties, which could be useful in the development of organic semiconductors and sensors.
Eigenschaften
Produktname |
3-(4-bromophenyl)-2H-1,4-benzothiazine |
|---|---|
Molekularformel |
C14H10BrNS |
Molekulargewicht |
304.21 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-2H-1,4-benzothiazine |
InChI |
InChI=1S/C14H10BrNS/c15-11-7-5-10(6-8-11)13-9-17-14-4-2-1-3-12(14)16-13/h1-8H,9H2 |
InChI-Schlüssel |
APQFMGFLOSZLSR-UHFFFAOYSA-N |
SMILES |
C1C(=NC2=CC=CC=C2S1)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1C(=NC2=CC=CC=C2S1)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl methyl ether](/img/structure/B304603.png)

![2-benzoyl-3,5-dimethyl-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B304605.png)
![7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304607.png)

![N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304611.png)


![N-[[2-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide](/img/structure/B304619.png)

![7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304621.png)
![7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304623.png)
![7-hydroxy-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304625.png)
